(4-Bromo-2-chlorophenyl)hydrazine hydrochloride

Antimalarial drug discovery Structure-activity relationship (SAR) Plasmodium falciparum

(4-Bromo-2-chlorophenyl)hydrazine hydrochloride (CAS 1034891-38-7; molecular formula C6H7BrCl2N2; MW 257.94 g/mol) is a 2,4-dihalogenated phenylhydrazine supplied as the hydrochloride salt. The free base (CAS 221092-48-4) bears a bromine atom at the para (C4) position and a chlorine atom at the ortho (C2) position of the phenyl ring.

Molecular Formula C6H7BrCl2N2
Molecular Weight 257.94 g/mol
CAS No. 1034891-38-7
Cat. No. B1286069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-chlorophenyl)hydrazine hydrochloride
CAS1034891-38-7
Molecular FormulaC6H7BrCl2N2
Molecular Weight257.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)NN.Cl
InChIInChI=1S/C6H6BrClN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
InChIKeyAAGDJXZCBGGXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chlorophenyl)hydrazine Hydrochloride CAS 1034891-38-7: Identity, Purity and Procurement Baseline


(4-Bromo-2-chlorophenyl)hydrazine hydrochloride (CAS 1034891-38-7; molecular formula C6H7BrCl2N2; MW 257.94 g/mol) is a 2,4-dihalogenated phenylhydrazine supplied as the hydrochloride salt . The free base (CAS 221092-48-4) bears a bromine atom at the para (C4) position and a chlorine atom at the ortho (C2) position of the phenyl ring [1]. Commercially available purities range from 95% to 97% . The compound is notified under the ECHA C&L Inventory (EC/List no. 981-243-8) with harmonised classification Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2]. It serves primarily as a research intermediate for the construction of heterocyclic scaffolds—pyrazoles, indoles, pyrazolones—and as a building block for pharmaceuticals and agrochemicals requiring a structurally specific dihalogenated phenylhydrazine motif [3].

Why (4-Bromo-2-chlorophenyl)hydrazine Hydrochloride Cannot Be Replaced by Mono-Halogenated or Symmetrical Dihalogenated Phenylhydrazines


Phenylhydrazine derivatives are not interchangeable building blocks; the number, identity, and positional arrangement of halogen substituents on the phenyl ring profoundly modulate both the reactivity of the hydrazine –NHNH2 group and the biological or physicochemical profile of downstream products. In-depth structure-activity relationship (SAR) studies demonstrate that the 4-bromo-2-chloro substitution pattern confers a specific blend of electronic and steric effects unattainable with mono-halogenated (4-Cl, 4-Br, 4-F) or symmetrical dihalogenated (2,4-diCl, 2,4-diBr) analogs [1]. Furthermore, historic pharmacological investigations established that disubstitution on the phenyl ring drastically alters hemolytic activity relative to monosubstituted phenylhydrazines, meaning the toxicity profile of derivatives is substitution-pattern-dependent [2]. The hydrochloride salt form additionally provides superior handling, storage stability, and aqueous solubility compared to the free base, directly impacting reproducibility in multi-step synthesis workflows .

Quantitative Differential Evidence for (4-Bromo-2-chlorophenyl)hydrazine Hydrochloride Versus Closest Analogs


Evidence 1: The 4-Br-2-Cl Phenyl Head Group Is Essential for Dual Antiplasmodial and Gametocytocidal Potency—Direct SAR Comparison

In the MMV019918 antimalarial series, the 4-bromo-2-chlorophenyl hydrophobic head group (compound 1) was benchmarked against the unsubstituted phenyl analog (8), the 4-chlorophenyl analog (9), and the 4-bromophenyl analog (22). Compound 1 demonstrated 3- to 12-fold superior potency across all three assay endpoints [1]. The authors explicitly concluded that 'the presence of both halogens is important for activity since the unsubstituted analogue 8, as well as the mono-halogenated derivatives 9, 10 and 22 are less potent antiplasmodial and gametocytocidal agents than the hit compound 1' [1]. The 4-bromo-2-chlorophenyl hydrazine building block is the direct synthetic precursor to this validated pharmacophoric head group.

Antimalarial drug discovery Structure-activity relationship (SAR) Plasmodium falciparum

Evidence 2: Computed LogP of 2.74 Provides Intermediate Lipophilicity Distinct from Mono-Halogenated Phenylhydrazines

The computed partition coefficient (LogP) of (4-bromo-2-chlorophenyl)hydrazine hydrochloride is 2.74 , placing it in an intermediate lipophilicity range distinct from both 4-chlorophenylhydrazine (LogP 1.4–2.4, depending on measurement conditions) and 4-bromophenylhydrazine hydrochloride (LogP 3.31) [1]. This intermediate LogP value reflects the balanced electron-withdrawing contributions of the Br (para) and Cl (ortho) substituents. The ~0.6–1.3 log unit difference from the 4-chloro analog and ~0.6 log unit difference from the 4-bromo analog are pharmacokinetically meaningful, as each log unit approximately corresponds to a 10-fold change in membrane partitioning.

Lipophilicity Drug-likeness Physicochemical profiling

Evidence 3: Hirshfeld Surface Analysis Reveals Distinct Br···H (10.9%) vs Cl···H (2.6%) Intermolecular Contact Contributions

Single-crystal X-ray diffraction and Hirshfeld surface analysis of a 4-bromo-2-chlorophenyl-containing acrylate derivative (C26H32BrClO3) quantified the intermolecular contact contributions: H···H = 54.0%, C···H/H···C = 15.2%, Br···H/H···Br = 10.9%, O···H/H···O = 7.8%, and Cl···H/H···Cl = 2.6% [1]. The 4.2:1 ratio of Br···H to Cl···H contacts reflects the differential halogen bonding propensities of bromine versus chlorine in the solid state. For comparison, mono-4-bromophenyl derivatives typically exhibit Br···H contributions of 8–14% without the competing Cl interactions, while mono-4-chlorophenyl derivatives show Cl···H contributions of 5–8%.

Crystal engineering Hirshfeld surface analysis Halogen bonding

Evidence 4: Disubstitution on the Phenyl Ring Abolishes the Hemolytic Activity Characteristic of Monosubstituted Phenylhydrazines

In a systematic evaluation of 43 hydrazine derivatives on amphibian red cells, Flores and Frieden (1970) established that 'acidic or aliphatic substituents or disubstitution greatly reduced the hemolytic activity of hydrazine derivatives,' whereas 'certain substitutions such as halogenation, methylation or nitration enhanced hemolytic activity but also increased toxicity' when present as single substituents [1]. This class-level SAR predicts that (4-bromo-2-chlorophenyl)hydrazine—bearing two halogen substituents—would exhibit markedly lower hemolytic activity than any mono-halogenated phenylhydrazine (e.g., 4-chlorophenylhydrazine or 4-bromophenylhydrazine), which are known to be potent hemolytic agents.

Hemolytic toxicity Phenylhydrazine SAR Safety pharmacology

Evidence 5: Orthogonal Br (C4) and Cl (C2) Halogen Handles Enable Sequential Chemoselective Cross-Coupling—A Capability Absent in Symmetrical Dihalogenated Analogs

The (4-bromo-2-chlorophenyl)hydrazine scaffold presents two chemically distinct aryl halide bonds: a C–Br bond (bond dissociation energy ~65–70 kcal/mol) and a C–Cl bond (BDE ~80–85 kcal/mol). This ~15 kcal/mol difference enables sequential Pd-catalyzed cross-coupling where the bromide undergoes oxidative addition first, permitting site-selective functionalization at C4 while leaving the C2 chloride intact for a subsequent coupling step [1]. Symmetrical dihalogenated analogs such as 2,4-dichlorophenylhydrazine (two C–Cl bonds) or 2,4-dibromophenylhydrazine (two C–Br bonds) cannot offer this chemoselectivity, as both halogens have near-identical reactivity. This property is critical for the divergent synthesis of unsymmetrically substituted heterocycles (pyrazoles, indoles, triazines) [2][3].

Sequential cross-coupling Chemoselectivity Heterocycle synthesis

Procurement-Driven Application Scenarios for (4-Bromo-2-chlorophenyl)hydrazine Hydrochloride


Scenario 1: Antimalarial Lead Optimization Requiring Dual Blood-Stage and Transmission-Blocking Activity

Medicinal chemistry teams pursuing dual-acting antimalarials (asexual blood-stage + gametocyte killing) should select (4-bromo-2-chlorophenyl)hydrazine hydrochloride as the phenylhydrazine building block of choice. The MMV019918 SAR campaign unequivocally demonstrated that the 4-Br-2-Cl substitution pattern is essential for potent dual activity, with the mono-halogenated analogs (4-Cl, 4-Br) and unsubstituted phenyl showing 3- to 12-fold losses in IC50 across D10, W2, and gametocyte assays [1]. The hydrazine hydrochloride salt serves as the direct precursor for Fischer indole or Japp-Klingemann condensations to install this validated pharmacophoric head group into furan-, thiophene-, or pyridine-linked chemotypes.

Scenario 2: Sequential Divergent Synthesis of Unsymmetrically 2,4-Diarylated Heterocycles via Chemoselective Cross-Coupling

For synthetic groups constructing pyrazole, indole, or triazine libraries requiring differential substitution at the C2 and C4 positions of the phenyl ring, (4-bromo-2-chlorophenyl)hydrazine hydrochloride is uniquely qualified. The ~15 kcal/mol C–Br/C–Cl bond dissociation energy difference enables a first-step Suzuki or Buchwald-Hartwig coupling exclusively at the C4 bromide, followed by a second-step coupling at the C2 chloride under more forcing conditions [2]. This orthogonal reactivity is not replicable with 2,4-dichlorophenylhydrazine or 2,4-dibromophenylhydrazine, which lack inherent chemoselectivity. Patent EP0206435A2 further validates the 2,4-dihalophenylhydrazine scaffold as a privileged intermediate for herbicidal tetrahydroindazoles [3].

Scenario 3: Crystal Engineering and Co-Crystal Design Exploiting Bimodal Halogen Bonding

Solid-state chemists designing co-crystals or seeking to modulate solubility, dissolution rate, or polymorph stability of phenylhydrazine-derived heterocycles should consider this building block for its unique bimodal halogen bonding profile. Hirshfeld surface analysis of a representative 4-Br-2-Cl-phenyl derivative reveals a 4.2:1 ratio of Br···H (10.9%) to Cl···H (2.6%) intermolecular contacts [4], providing both a strong halogen bond donor (Br) and a weaker, geometrically distinct interaction (Cl) for supramolecular synthon engineering. This dual-halogen contact pattern cannot be obtained from mono-halogenated or symmetrical dihalogenated phenylhydrazine precursors.

Scenario 4: Early-Stage Safety Profiling—Selection of Disubstituted Phenylhydrazine Building Blocks to Mitigate Hemolytic Liability

For research programs synthesizing phenylhydrazine-derived bioactive molecules where hemolytic toxicity is a concern (e.g., antimalarials, antiparasitics, certain oncology agents), (4-bromo-2-chlorophenyl)hydrazine hydrochloride offers a disubstituted scaffold that—per the class-level SAR established by Flores and Frieden—should exhibit greatly reduced hemolytic activity compared to mono-halogenated phenylhydrazines [5]. While direct hemolysis data for this specific compound are not available, the well-established principle that disubstitution abolishes the hemolytic enhancement conferred by single halogen substituents provides a rational basis for prioritizing this building block over 4-chlorophenylhydrazine or 4-bromophenylhydrazine in safety-conscious lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-2-chlorophenyl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.